molecular formula C42H78O5 B14691862 Trimethylolpropane dioleate CAS No. 25111-05-1

Trimethylolpropane dioleate

Cat. No.: B14691862
CAS No.: 25111-05-1
M. Wt: 663.1 g/mol
InChI Key: NKSZWBYBTXAALC-WRBBJXAJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylolpropane dioleate can be synthesized through esterification or transesterification reactions. The esterification process involves reacting trimethylolpropane with oleic acid in the presence of a catalyst, such as sulfuric acid . The reaction conditions typically include a temperature of around 60°C and a reaction time of 72 hours . The transesterification method involves the reaction of trimethylolpropane with methyl oleate, using a biocatalyst like Lipoprime 50T .

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The process may involve optimizing reaction conditions to increase yield and efficiency. For instance, maintaining a specific molar ratio of substrates and controlling the reaction temperature and time are crucial for achieving high yields .

Chemical Reactions Analysis

Types of Reactions

Trimethylolpropane dioleate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts .

Major Products Formed

The major products formed from these reactions include epoxidized this compound, reduced alcohol derivatives, and substituted esters. These products have various applications in different industries .

Scientific Research Applications

Trimethylolpropane dioleate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trimethylolpropane dioleate involves its interaction with various molecular targets and pathways. As a biolubricant, it reduces friction between moving surfaces by forming a protective film. Its biodegradability ensures that it breaks down into non-toxic components, minimizing environmental impact .

Comparison with Similar Compounds

Similar Compounds

    Trimethylolpropane trioleate: Another ester of trimethylolpropane and oleic acid, but with three oleate groups.

    Trimethylolpropane monooleate: Contains only one oleate group.

    Epoxidized trimethylolpropane dioleate: An oxidized form of this compound.

Uniqueness

This compound is unique due to its balanced properties of lubricity, biodegradability, and low toxicity. Compared to its analogs, it offers a good compromise between performance and environmental safety .

Properties

CAS No.

25111-05-1

Molecular Formula

C42H78O5

Molecular Weight

663.1 g/mol

IUPAC Name

[2-(hydroxymethyl)-2-[[(Z)-octadec-9-enoyl]oxymethyl]butyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C42H78O5/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(44)46-38-42(6-3,37-43)39-47-41(45)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,43H,4-18,23-39H2,1-3H3/b21-19-,22-20-

InChI Key

NKSZWBYBTXAALC-WRBBJXAJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(CO)CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(CO)COC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Liquid

Origin of Product

United States

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